4-[Butyl(methyl)amino]benzaldehyde
Description
4-[Butyl(methyl)amino]benzaldehyde (CAS 28031-47-2) is an aromatic aldehyde derivative featuring a butyl(methyl)amino substituent at the para position of the benzaldehyde core. This compound belongs to a class of functionalized benzaldehydes with applications in organic electronics, medicinal chemistry, and materials science. Its structure combines the electron-withdrawing aldehyde group with the electron-donating alkylamino substituent, creating a push-pull electronic configuration that influences its optical, electrochemical, and reactivity properties .
The compound is synthesized via nucleophilic substitution or condensation reactions involving 4-aminobenzaldehyde precursors.
Properties
IUPAC Name |
4-[butyl(methyl)amino]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-3-4-9-13(2)12-7-5-11(10-14)6-8-12/h5-8,10H,3-4,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJUNJTPNOCDBFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C1=CC=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60539260 | |
| Record name | 4-[Butyl(methyl)amino]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60539260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1079-83-0 | |
| Record name | 4-[Butyl(methyl)amino]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60539260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[Butyl(methyl)amino]benzaldehyde typically involves the introduction of the butyl(methyl)amino group onto the benzene ring followed by the formylation of the aromatic ring. One common method is the reductive amination of 4-nitrobenzaldehyde with butylamine and formaldehyde, followed by reduction of the nitro group to an amino group and subsequent methylation.
Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), halogenation with bromine (Br2) or chlorine (Cl2).
Major Products:
Oxidation: 4-[Butyl(methyl)amino]benzoic acid.
Reduction: 4-[Butyl(methyl)amino]benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-[Butyl(methyl)amino]benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[Butyl(methyl)amino]benzaldehyde involves its interaction with various molecular targets, including enzymes and receptors. The aldehyde group can form Schiff bases with primary amines, leading to the formation of imines that can further react with nucleophiles. The butyl(methyl)amino group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Electronic Features
The butyl(methyl)amino group in 4-[Butyl(methyl)amino]benzaldehyde distinguishes it from related benzaldehyde derivatives. Key structural analogs and their differences are summarized below:
Electronic Effects: The butyl(methyl)amino group acts as an electron donor, stabilizing the aldehyde’s carbonyl group through resonance. This contrasts with electron-withdrawing groups (e.g., -NO₂) or hydrogen-bonding groups (e.g., -OH), which alter redox potentials and intermolecular interactions .
Physicochemical Properties
- Lipophilicity : The butyl chain increases logP (predicted ~3.2) compared to ethyl (logP ~2.5) or hydroxymethyl (logP ~1.8) derivatives, enhancing membrane permeability in biological systems .
- Thermal Stability: Alkylamino groups generally improve thermal stability relative to hydroxy or halogenated analogs, as seen in HEMABM’s application in high-performance OLEDs .
- Solubility: The compound is likely soluble in organic solvents (e.g., THF, DCM) but less so in water, similar to 4-(dimethylamino)benzaldehyde derivatives .
Organic Electronics
- OLED Performance : HEMABM, a hydroxyethyl analog, demonstrates a luminance of 1300 cd/m² and smooth film morphology (10.81 nm roughness). The butyl variant may exhibit improved charge transport due to extended π-conjugation but could face challenges in film uniformity due to alkyl chain aggregation .
- Comparison with Polymers : Small-molecule benzaldehydes like HEMABM rival polymers (e.g., MEH-PPV) in threshold voltage (~1.0 V) but lag in maximum luminance (2600 cd/m² for MEH-PPV) .
Material Science
- Surface Modification: Analogous to 4-methylbenzaldehyde’s use in coal pitch modification, the butyl(methyl)amino variant may serve as a crosslinker or precursor for carbon materials due to its reactive aldehyde and stable amino group .
Biological Activity
4-[Butyl(methyl)amino]benzaldehyde, with the CAS number 1079-83-0, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, biochemical properties, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a benzaldehyde moiety substituted with a butyl and a methyl amino group. The presence of these functional groups influences its solubility, reactivity, and interaction with biological targets.
The biological activity of this compound is attributed to its ability to interact with various molecular targets within cells. It may exert effects through the following mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit aldehyde dehydrogenase (ALDH), which plays a crucial role in cellular detoxification and metabolism. Inhibition of ALDH can lead to increased levels of reactive aldehydes, potentially inducing apoptosis in cancer cells .
- Signal Transduction Modulation : The compound may influence key signaling pathways involved in cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.
The biochemical properties of this compound include:
- Solubility : The compound exhibits moderate solubility in organic solvents, which is essential for its bioavailability.
- Stability : Studies indicate that the compound remains stable under physiological conditions but may degrade over time, affecting its biological activity.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Antiproliferative Activity : In vitro studies demonstrated that this compound exhibits significant antiproliferative effects on various cancer cell lines. For instance, it was found to reduce cell viability in prostate cancer cells in a dose-dependent manner, with IC50 values comparable to established chemotherapeutic agents .
- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at the G1 phase in several cancer types, suggesting its potential as a therapeutic agent for cancer treatment .
- In Vivo Studies : Animal model studies revealed that administration of this compound resulted in tumor growth inhibition without significant toxicity to normal tissues, indicating a favorable therapeutic window .
Biological Activity Summary Table
Discussion
The findings suggest that this compound possesses promising biological activities that warrant further investigation. Its ability to inhibit key enzymes and modulate cellular signaling pathways positions it as a potential candidate for drug development, particularly in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
